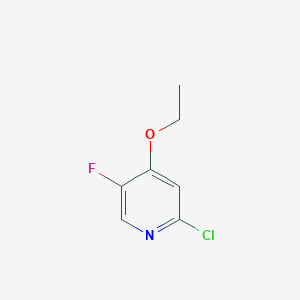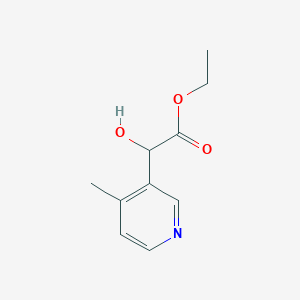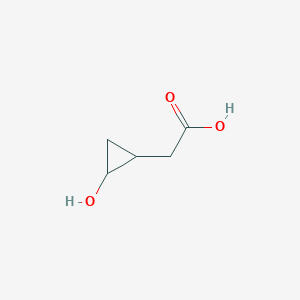
2-(2-Hydroxycyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxycyclopropyl)acetic acid is an organic compound characterized by a cyclopropyl ring substituted with a hydroxyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxycyclopropyl)acetic acid typically involves the formation of the cyclopropyl ring followed by the introduction of the hydroxyl and acetic acid groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane can then be hydroxylated using an oxidizing agent like osmium tetroxide or potassium permanganate. Finally, the acetic acid group can be introduced through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxycyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of 2-(2-Oxocyclopropyl)acetic acid
Reduction: Formation of 2-(2-Hydroxycyclopropyl)ethanol
Substitution: Formation of 2-(2-Chlorocyclopropyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxycyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxycyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Hydroxycyclopropyl)acetic acid
- Cyclopropylacetic acid
- 2-Hydroxycyclopropane-1-carboxylic acid
Uniqueness
2-(2-Hydroxycyclopropyl)acetic acid is unique due to the specific positioning of the hydroxyl group on the cyclopropyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
2-(2-hydroxycyclopropyl)acetic acid |
InChI |
InChI=1S/C5H8O3/c6-4-1-3(4)2-5(7)8/h3-4,6H,1-2H2,(H,7,8) |
InChI-Schlüssel |
DABNGJMDOVAEKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


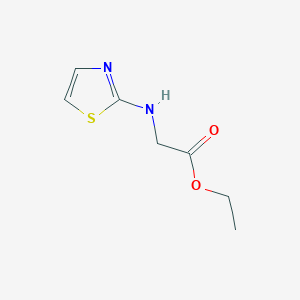
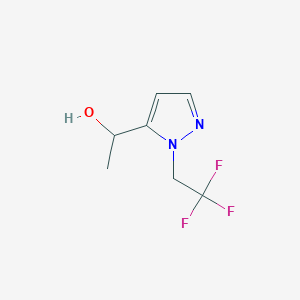
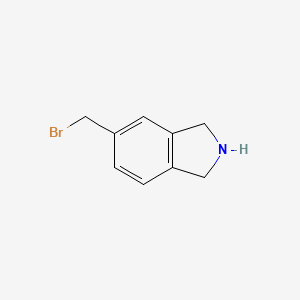

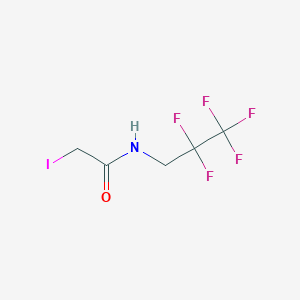
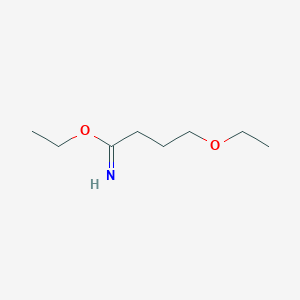
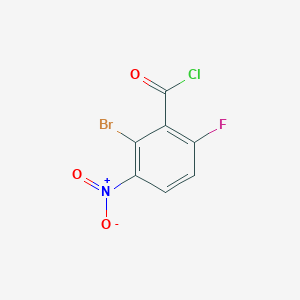
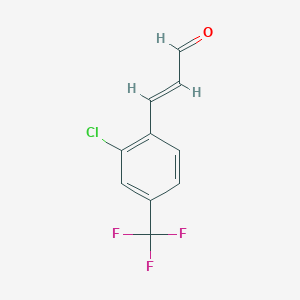
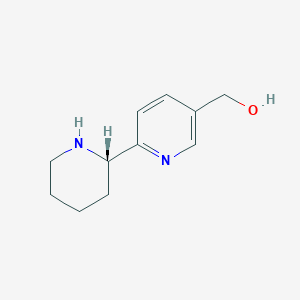
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
